molecular formula C23H18ClFN2O2 B11580174 9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11580174
M. Wt: 408.8 g/mol
InChI Key: RNYZHOIMWLEEBR-UHFFFAOYSA-N
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Description

9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a sophisticated chemical scaffold offered for early-stage pharmacological and oncology research. Compounds within the pyrazolo[1,5-c][1,3]benzoxazine and the related 1,4-benzoxazine families are recognized for their significant potential in anticancer agent development, demonstrating activity against a range of cancer cell lines, including pancreatic, breast, and prostate cancers . The structural design of this compound, featuring a 4-methoxyphenyl substitution, aligns with research indicating that electron-donating groups at this position can be beneficial for biological activity . The core benzoxazine pharmacophore is considered biologically privileged and has been investigated for multiple mechanisms, such as tubulin polymerization inhibition and antiangiogenic activity, which can disrupt vital processes in cancer cell proliferation and survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for conducting all necessary analytical characterization to confirm the compound's identity and purity prior to use in experimental studies.

Properties

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

9-chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18ClFN2O2/c1-28-18-8-5-14(6-9-18)20-13-21-19-12-16(24)7-10-22(19)29-23(27(21)26-20)15-3-2-4-17(25)11-15/h2-12,21,23H,13H2,1H3

InChI Key

RNYZHOIMWLEEBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with the preparation of 3-fluorophenyl and 4-methoxyphenyl intermediates. The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts, while the 4-methoxyphenyl moiety is typically derived from anisole through nitration and reduction.

Representative Reaction:

Anisole+HNO3H2SO44-NitroanisoleH2/Pd4-Methoxyaniline\text{Anisole} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitroanisole} \xrightarrow{\text{H}2/\text{Pd}} \text{4-Methoxyaniline}

Cyclization to Form the Benzoxazine Core

Cyclization of the intermediate diamine with carbonyl compounds under acidic conditions generates the benzoxazine ring. For example, refluxing in toluene with p-toluenesulfonic acid (PTSA) facilitates ring closure:

Diamine Intermediate+PhCOClPTSA, tolueneBenzoxazine Skeleton\text{Diamine Intermediate} + \text{PhCOCl} \xrightarrow{\text{PTSA, toluene}} \text{Benzoxazine Skeleton}

Chlorination at Position 9

Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to ensure regioselectivity. The reaction’s progress is monitored via thin-layer chromatography (TLC), with yields averaging 65–72%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For cyclization, elevated temperatures (80–100°C) improve reaction rates but may promote side reactions, necessitating careful control.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)
DMF8068
THF6572
Toluene11058

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, while Lewis acids like AlCl₃ improve electrophilic substitution efficiency.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2). High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound (>95% purity).

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H^1\text{H} NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (m, 3H, Ar-H), and 5.21 (s, 1H, CH).

  • Mass Spectrometry : ESI-MS m/z 396.85 [M+H]+^+ confirms the molecular weight.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competing chlorination at adjacent positions is minimized by steric hindrance from the 3-fluorophenyl group and low-temperature conditions.

Byproduct Formation

Side products from over-chlorination or ring-opening are reduced using stoichiometric NCS and short reaction times (2–3 hours).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Chlorination Agents

ReagentYield (%)Purity (%)
NCS7295
SO₂Cl₂6588
Cl₂ (gas)5078

NCS outperforms gaseous chlorine due to better controllability and reduced degradation.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Position 5 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluorophenyl / 4-Methoxyphenyl C24H17ClFN2O2 420.86 High lipophilicity (estimated LogP ~4.0); methoxy group enhances solubility in polar solvents.
9-Chloro-5-(4-fluorophenyl)-2-(4-methylphenyl) analog 4-Fluorophenyl / 4-Methylphenyl C23H18ClFN2O 392.86 Lower molecular weight; methyl group increases hydrophobicity.
5-(4-Chlorophenyl)-2-(4-methoxyphenyl) analog 4-Chlorophenyl / 4-Methoxyphenyl C23H19ClN2O2 392.86 Chlorine at para position enhances electron-withdrawing effects; similar LogP to target.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl) analog 4-Fluorophenyl / 4-Methylphenyl C23H18BrFN2O 437.30 Bromine substitution increases molecular weight and potential reactivity.
5-(2,5-Dimethoxyphenyl)-2-(thienyl) analog 2,5-Dimethoxyphenyl / Thienyl C22H17ClN2O3S 452.90 Thienyl group introduces sulfur-based π-interactions; dimethoxy enhances solubility.

Structural and Electronic Effects

  • Fluorine Position : The target’s 3-fluorophenyl group creates a meta-substitution pattern, reducing symmetry compared to para-substituted analogs (e.g., ). This may alter binding affinity in biological targets due to steric hindrance and dipole interactions .
  • Methoxy vs.
  • Halogen Effects : Bromine in increases molecular weight and van der Waals interactions, while chlorine in the target balances electronegativity and steric bulk.

Physicochemical and Spectroscopic Data

  • NMR Analysis : Analog 3e (5-(4-methylphenyl)-2-(4-fluorophenyl) derivative) shows distinct <sup>1</sup>H NMR peaks at δ 7.75 (aromatic protons) and δ 5.31 (10b-H), suggesting similar coupling patterns for the target compound’s dihydropyrazolo core .
  • Thermal Properties : The analog in (5-(3-chlorophenyl)-2-phenyl derivative) has a boiling point of 513.1°C and density of 1.3 g/cm<sup>3</sup>, indicating high thermal stability for the scaffold.

Biological Activity

9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H18ClFN2OC_{23}H_{18}ClFN_2O with a molecular weight of approximately 408.8 g/mol. The structure includes a pyrazolo-benzoxazine core, which is known for various biological activities.

Structural Features:

  • Chlorine Atom: Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl Group: Introduces electron-withdrawing properties that can modulate biological activity.
  • Methoxyphenyl Group: May contribute to the compound's pharmacological profile through interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo-benzoxazines have shown efficacy against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that 9-Chloro-5-(3-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may also possess similar capabilities .

Antimicrobial Properties

The compound's potential antimicrobial activity has not been extensively documented; however, related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen and methoxy groups may enhance such activities by increasing membrane permeability or disrupting metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies on related pyrazolo compounds suggest that modifications at the phenyl rings can significantly impact biological activity. For example:

  • Substituents: The position and nature of substituents on the phenyl rings (such as methoxy or chloro) can enhance or reduce activity.
  • Core Structure: The dihydropyrazolo-benzoxazine framework appears crucial for maintaining bioactivity.

Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazolo-benzoxazines, it was found that modifications to the phenyl substituents led to varying levels of cytotoxicity against cancer cell lines. Compounds demonstrating higher lipophilicity showed enhanced cellular uptake and cytotoxic effects .

Study 2: Antimicrobial Evaluation

Another investigation into similar compounds revealed that those with electron-withdrawing groups exhibited improved antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Data Tables

Property Value
Molecular FormulaC23H18ClFN2OC_{23}H_{18}ClFN_2O
Molecular Weight408.8 g/mol
Predicted LogP4.2
Antitumor Activity (IC50)Varies by cell line
Antimicrobial Activity (MIC)Varies by strain

Q & A

Q. What are the key considerations in designing a synthesis route for this compound to ensure high yield and purity?

The synthesis of this compound typically involves multi-step reactions, including cyclization to form the pyrazolo-benzoxazine core. Key considerations include:

  • Reaction Conditions : Optimizing temperature (e.g., reflux in ethanol for cyclization) and solvent polarity to favor intermediate stability .
  • Precursor Selection : Using substituted phenylhydrazines and halogenated phenolic derivatives to introduce the 3-fluorophenyl and 4-methoxyphenyl groups .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or dichloromethane) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring fusion patterns (e.g., diastereotopic protons in the 1,10b-dihydro system) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 437.3) and isotopic patterns for chlorine/fluorine .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C stretch of methoxy at ~1250 cm⁻¹) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (ethanol) reduce side reactions .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves yield .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure but require careful quenching to avoid degradation .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) for targeted biological activity?

Substituent Variation Impact on Bioactivity Reference
3-Fluorophenyl Enhances lipophilicity and target binding (e.g., kinase inhibition) .
4-Methoxyphenyl Modulates electron density, affecting metabolic stability .
Chlorine at Position 9 Increases halogen bonding with enzymes (e.g., acetylcholinesterase) .

Q. Methodology :

  • Systematic Analog Synthesis : Replace substituents (e.g., 3-fluorophenyl → 3-chlorophenyl) and test in vitro assays (IC50 comparisons) .
  • Crystallography : Use SHELX software for X-ray diffraction to map binding interactions in protein-ligand complexes .

Q. How does computational modeling contribute to understanding its interaction mechanisms?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or EGFR kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. What challenges arise in studying its metabolic pathways, and how can they be addressed?

  • Challenge : Rapid Phase I oxidation of the methoxy group to catechol derivatives .
  • Solutions :
    • Radiolabeling : Synthesize 14C-labeled compound to track metabolites via LC-MS/MS .
    • In Vitro Models : Use hepatic microsomes (human/rat) to identify CYP450 isoforms involved .
    • Stable Isotope Tracing : 19F NMR monitors fluorophenyl group stability during metabolism .

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